4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)phthalazin-1(2H)-one
Description
Molecular Formula: C₂₄H₁₆N₄O₄ Molecular Weight: 424.42 g/mol CAS Number: 1291832-18-2 Structural Features: This compound features a phthalazin-1(2H)-one core substituted at the 4-position with a 1,2,4-oxadiazole ring bearing a 1,3-benzodioxol-5-yl group. The 2-position is occupied by a 4-methylphenyl group.
Applications: Although direct biological data for this compound is unavailable, structurally related phthalazinone and oxadiazole derivatives are explored as kinase inhibitors, TRP channel antagonists, and antimicrobial agents .
Properties
IUPAC Name |
4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)phthalazin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16N4O4/c1-14-6-9-16(10-7-14)28-24(29)18-5-3-2-4-17(18)21(26-28)23-25-22(27-32-23)15-8-11-19-20(12-15)31-13-30-19/h2-12H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEGHVKBNIDTFOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C(=N2)C4=NC(=NO4)C5=CC6=C(C=C5)OCO6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)phthalazin-1(2H)-one typically involves multiple steps:
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Formation of the Benzodioxole Intermediate: : The initial step involves the synthesis of the benzodioxole intermediate. This can be achieved through the cyclization of catechol with formaldehyde under acidic conditions to form 1,3-benzodioxole.
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Synthesis of the Oxadiazole Ring: : The next step involves the formation of the 1,2,4-oxadiazole ring. This can be done by reacting the benzodioxole intermediate with a nitrile oxide, which is generated in situ from a nitrile and an oxidizing agent such as chloramine-T.
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Formation of the Phthalazinone Core: : The final step involves the synthesis of the phthalazinone core. This can be achieved by reacting the oxadiazole intermediate with a phthalic anhydride derivative under basic conditions, followed by cyclization to form the phthalazinone ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the benzodioxole ring, which can be oxidized to form quinone derivatives.
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Reduction: : Reduction reactions can occur at the oxadiazole ring, leading to the formation of amine derivatives.
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Substitution: : The compound can undergo various substitution reactions, particularly at the aromatic rings, where electrophilic substitution can introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), nitrating agents (nitric acid).
Major Products
Oxidation Products: Quinone derivatives.
Reduction Products: Amine derivatives.
Substitution Products: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic properties. Its ability to interact with biological targets makes it a promising candidate for the development of new drugs, particularly in the treatment of diseases such as cancer and neurological disorders.
Industry
In the industrial sector, the compound is used in the development of new materials. Its unique structural features make it suitable for the synthesis of polymers and other advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)phthalazin-1(2H)-one involves its interaction with specific molecular targets. The benzodioxole and oxadiazole rings can interact with enzymes and receptors, modulating their activity. The phthalazinone core can also interact with DNA and proteins, affecting their function. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally analogous phthalazinone and oxadiazole derivatives, emphasizing substituent variations and their implications:
Key Structural and Functional Insights :
Substituent Effects on Bioactivity: The 1,3-benzodioxol-5-yl group in the target compound may enhance binding to aromatic receptor pockets due to its planar, electron-rich structure. This contrasts with the 4-methoxyphenyl () and 3-bromophenyl () groups, which introduce distinct electronic and steric profiles. Methoxy groups improve solubility, while bromine increases molecular weight and lipophilicity .
Synthetic Yields and Purity :
- TRPA1/TRPV1 antagonists () demonstrate yields up to 72% and purities >98%, suggesting robust synthetic protocols. The target compound’s purity (>90%) indicates room for optimization in crystallization or purification steps .
Therapeutic Potential: Compounds with chlorophenethyl or trifluoromethyl groups () exhibit high selectivity for ion channels, highlighting the role of electronegative substituents in target engagement. The target’s benzodioxol group may similarly modulate neurological targets but requires empirical validation .
Research Findings and Trends
- Oxadiazole Scaffold Utility : The 1,2,4-oxadiazole ring is favored in drug design for its metabolic stability, hydrogen-bonding capacity, and planar geometry, which facilitates π-π stacking interactions in biological targets .
- Benzodioxol in Medicinal Chemistry : Benzodioxol-containing compounds (e.g., paroxetine) are prevalent in CNS drugs due to their ability to cross the blood-brain barrier. This suggests the target compound could be prioritized for neuropharmacological studies .
Biological Activity
The compound 4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)phthalazin-1(2H)-one is a novel synthetic derivative that has garnered attention due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and therapeutic potential, particularly focusing on its antibacterial and anticancer activities.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 302.31 g/mol. The structure includes a phthalazine core linked to an oxadiazole moiety and a benzodioxole group, which are significant for its biological activity.
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of oxadiazole derivatives against multidrug-resistant (MDR) pathogens. For example, a related compound containing the oxadiazole structure was reported to exhibit potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant S. aureus (VRSA), outperforming traditional antibiotics like ciprofloxacin and linezolid . The mechanism involves targeting the bacterial division protein FtsZ, which is crucial for cell division .
Table 1: Antibacterial Activity Comparison
| Compound | Activity Against MRSA | Activity Against VRSA | Reference |
|---|---|---|---|
| This compound | TBD | TBD | Current Study |
| Related Oxadiazole Derivative | Strong | Strong |
Anticancer Activity
In addition to antibacterial effects, compounds with similar structural motifs have shown promise in cancer treatment. Research indicates that derivatives of oxadiazoles can induce apoptosis in cancer cells through various pathways, including the inhibition of key signaling pathways involved in cell proliferation . The specific activity of this compound in cancer models remains to be fully elucidated but is expected to follow similar trends based on structural analogs.
The proposed mechanisms for the biological activities of this compound include:
- Inhibition of FtsZ Protein : As seen in related studies, targeting the FtsZ protein disrupts bacterial cell division.
- Induction of Apoptosis : In cancer cells, the compound may trigger apoptotic pathways leading to programmed cell death.
- Antioxidant Properties : Some derivatives exhibit antioxidant activities that could contribute to their protective effects in various biological systems.
Case Studies
A notable study on oxadiazole derivatives demonstrated their efficacy against clinical strains of bacteria resistant to multiple drugs. The study employed both in vitro and in vivo models to assess the antibacterial properties and found significant reductions in bacterial load when treated with these compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
